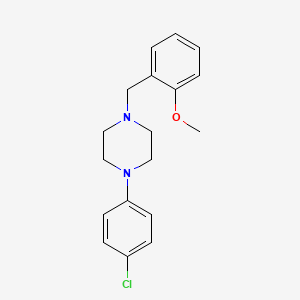

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is a chemical entity with potential interest in various fields of chemistry and materials science due to its unique structural features and properties. While specific research directly addressing this compound is limited, studies on related benzenesulfonamide derivatives provide valuable insights into its potential synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Benzenesulfonamide derivatives, including those with methoxybenzyl groups, are typically synthesized through condensation reactions involving benzenesulfonyl chloride and methoxybenzylamines in the presence of suitable bases or catalysts. For example, the synthesis of similar compounds involves reactions under basic conditions to yield the corresponding benzenesulfonamide derivatives with good yields, indicating potential pathways for synthesizing the compound (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. These compounds exhibit distinct spectroscopic signatures due to their sulfonamide functional groups and substituted methoxybenzyl units. For instance, the crystal structure and spectroscopic studies provide insights into the geometry, bond lengths, and angles, offering a foundation for understanding the structural characteristics of this compound (Sreenivasa et al., 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive function.

Mode of Action

As a potent serotonin 5-HT2A/2C receptor agonist, this compound binds to these receptors and activates them . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the biochemical pathways involved.

Biochemical Pathways

The activation of serotonin 5-HT2A/2C receptors can affect several biochemical pathways. For instance, it can influence the release of neurotransmitters like dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters play key roles in mood regulation, cognition, and motor control.

Pharmacokinetics

It’s known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue .

Result of Action

The activation of serotonin 5-HT2A/2C receptors by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the release of certain neurotransmitters, potentially leading to changes in mood and cognition . It can also induce tolerance to hallucinogenic activity and produce alterations in neurotransmission .

Zukünftige Richtungen

The need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs like “2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide” is highlighted . This includes the development of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .

Biochemische Analyse

Biochemical Properties

2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are crucial as they influence neurotransmitter release and signal transduction pathways. The compound’s binding affinity to these receptors suggests its potential use in studying serotonin-related biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate . These changes in neurotransmitter levels can affect cell function, including alterations in mood, perception, and cognitive functions. Additionally, the compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation of downstream signaling pathways, resulting in changes in neurotransmitter release and gene expression. The compound’s ability to modulate these pathways highlights its potential as a tool for studying the molecular mechanisms underlying serotonin-related functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that repeated administration of the compound can lead to tolerance, where the response to the compound diminishes over time . This tolerance is associated with alterations in neurotransmitter release and receptor sensitivity, indicating the compound’s dynamic nature in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce changes in neurotransmitter levels and behavior without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including alterations in cardiovascular function, renal damage, and behavioral changes. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and hydroxylation . These metabolic processes are facilitated by enzymes such as cytochrome P450. The compound’s metabolites can also interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in brain tissues . This accumulation is essential for its effects on neurotransmitter release and receptor interactions. Additionally, the compound’s distribution within other tissues can influence its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with intracellular receptors and enzymes, influencing cellular responses and biochemical pathways.

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-20-13-8-9-15(22-3)16(10-13)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQHEYRJLCTMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)

![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)

![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)

![5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)

![N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)

![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)

![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)